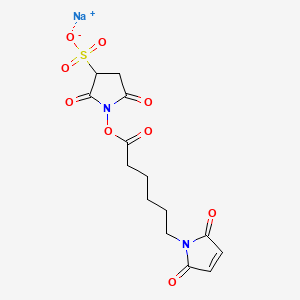

6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester

Beschreibung

Historical Development of Heterobifunctional Crosslinkers

The evolution of heterobifunctional crosslinkers began in the 1970s with homobifunctional reagents like dimethyl suberimidate, which caused uncontrolled polymerization due to simultaneous reactions at both ends. To address this, researchers developed asymmetric reagents with distinct reactive groups. The introduction of NHS esters in the 1980s provided pH-stable amine reactivity, while maleimides offered thiol-specific conjugation under physiological conditions. Early heterobifunctional agents like sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) combined these groups but featured rigid cyclohexane spacers limiting conformational flexibility.

The 1990s saw the emergence of linear aliphatic spacers, exemplified by this compound, which introduced a 9.4 Å hexanoic acid linker. This design improved solubility and reduced steric hindrance, enabling efficient conjugation of bulkier biomolecules like antibodies and oligonucleotides. Recent advances integrate click chemistry-compatible groups (e.g., azides, cyclooctynes) with NHS-maleimide systems, expanding applications in live-cell labeling and in situ proteomics.

Structural Classification Within NHS Ester-Maleimide Reagents

NHS ester-maleimide crosslinkers are classified by spacer chemistry, length, and solubility:

The 6-maleimidocaproic acid derivative features a hexanoic acid spacer (CH₂)₅, providing:

- Controlled distance : Optimal for bridging lysine and cysteine residues in folded proteins.

- Hydrophilic backbone : The sulfo-NHS group confers aqueous solubility up to 15 mM, eliminating organic solvent requirements.

- Hydrolytic stability : Maleimide half-life exceeds 24 hours at pH 7.0, compared to 4 hours for non-cyclohexane analogues.

Key Advantages Over Homobifunctional Crosslinking Agents

- Reduced polymerization : Sequential conjugation (amine-first, thiol-second) minimizes self-crosslinking. For example, antibody-enzyme conjugates using sulfo-EMCS show <5% oligomerization vs. 30–40% with homobifunctional DSS.

- Functional orthogonality : Enables modular assembly of multicomponent systems (e.g., fluorophore-biotin-antibody triads).

- Spacer tunability : The 9.4 Å spacer accommodates epitope-paratope distances in antigen-antibody complexes, preserving binding affinity.

- Compatibility with sensitive biomolecules : Water solubility allows reactions in physiological buffers without protein denaturation.

Eigenschaften

IUPAC Name |

sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O9S.Na/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24;/h5-6,9H,1-4,7-8H2,(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDXXTLMKGZDPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N2NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401051 | |

| Record name | 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215312-86-0 | |

| Record name | 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfo-EMCS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Mechanisms

Two-Step Synthesis Framework

The preparation of sulfo-EMCS follows a two-step process:

- Synthesis of 6-Maleimidocaproic Acid :

- Reactants : 6-Aminocaproic acid and maleic anhydride.

- Mechanism : The primary amine of 6-aminocaproic acid undergoes nucleophilic attack on maleic anhydride, forming an intermediate maleamic acid. Intramolecular cyclization via dehydration yields the maleimide ring.

- Conditions : Reflux in anhydrous ethyl ether or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) for 4–6 hours.

- Activation with Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) :

- Reactants : 6-Maleimidocaproic acid, sulfo-NHS, and a carbodiimide coupling agent (e.g., EDC, DCC).

- Mechanism : The carboxylic acid of 6-maleimidocaproic acid is activated by EDC, forming an O-acylisourea intermediate. Sulfo-NHS displaces this intermediate, generating the stable sulfo-NHS ester.

- Conditions : Reaction in phosphate buffer (pH 5.0–6.0) or dimethylformamide (DMF) at 4–25°C for 2–4 hours.

Table 1: Representative Reaction Conditions for Sulfo-EMCS Synthesis

Optimization of Reaction Parameters

pH and Solvent Selection

Stoichiometry and Additives

- Molar Ratios : A 1:1.2:1.5 molar ratio of 6-maleimidocaproic acid:sulfo-NHS:EDC ensures complete activation. Excess EDC mitigates hydrolysis but complicates purification.

- Stabilizers : Hydroxybenzotriazole (HOBt, 10 mol%) suppresses side reactions (e.g., anhydride formation) but is omitted in large-scale syntheses due to cost.

Purification and Characterization

Isolation Techniques

- Precipitation : Adjusting the reaction mixture to pH 3.0–4.0 with HCl precipitates unreacted EDC and urea byproducts, while sulfo-EMCS remains soluble due to its sulfonate group.

- Dialysis : Dialyzing against deionized water (MWCO 1 kDa) removes low-molecular-weight impurities.

- Lyophilization : Freeze-drying yields the sodium salt as a hygroscopic white powder.

Analytical Validation

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

- High-Performance Liquid Chromatography (HPLC) :

Industrial-Scale Production Considerations

Process Scalability

- Continuous Flow Systems : Microreactors enable precise temperature control, reducing maleimide hydrolysis and improving yield (80–85%).

- Cost-Efficiency : Replacing EDC with cheaper alternatives (e.g., DCC) is feasible in anhydrous solvents but necessitates post-synthesis sulfonation to introduce the sulfo group.

Emerging Methodologies and Innovations

Enzyme-Mediated Activation

Solid-Phase Synthesis

- Resin-Bound Intermediates : Immobilizing 6-maleimidocaproic acid on Wang resin enables stepwise activation and purification via filtration, achieving 90% purity in one pot.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester primarily undergoes substitution reactions. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds .

Common Reagents and Conditions:

Primary Amines: React with the N-hydroxysuccinimide ester group at pH 7-9.

Sulfhydryl Groups: React with the maleimide group at pH 6.5-7.5.

Major Products:

Amide Bonds: Formed from the reaction with primary amines.

Thioether Bonds: Formed from the reaction with sulfhydryl groups.

Wissenschaftliche Forschungsanwendungen

Bioconjugation

One of the primary applications of 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is in bioconjugation , where it facilitates the covalent linkage of proteins, antibodies, or other biomolecules. This is crucial for the development of targeted therapies and diagnostics. The compound allows for the creation of stable conjugates that can enhance therapeutic efficacy and specificity, particularly in cancer treatment and immunotherapy .

Drug Delivery Systems

In drug delivery systems, this compound plays a significant role in designing drug carriers that improve the delivery and efficacy of therapeutic agents. By attaching drugs to specific targeting moieties through this compound, researchers can enhance the accumulation of drugs at tumor sites while minimizing systemic toxicity. This application is particularly relevant in developing novel anticancer therapies .

Protein Labeling

Researchers utilize this compound for protein labeling with various tags, including fluorescent markers. This labeling is essential for studying protein interactions, dynamics, and functions within biological systems. The ability to visualize proteins in live cells or tissues significantly advances our understanding of cellular processes .

Diagnostic Assays

The compound is employed in developing sensitive diagnostic assays that allow for the detection of biomarkers associated with diseases. By linking specific antibodies or probes to detection systems via this compound, researchers can enhance the sensitivity and specificity of assays used for early diagnosis and monitoring of diseases such as cancer and infectious diseases .

Research in Immunology

In immunology research, this compound is used to create conjugates that can enhance immune responses. It aids in vaccine development by allowing the attachment of antigens to carriers that can improve immunogenicity. The conjugates formed can also be utilized to study immune mechanisms more effectively .

Case Studies and Research Findings

Several studies highlight the utility of this compound across various applications:

- Case Study 1 : A study demonstrated its effectiveness in enhancing the delivery of antisense oligonucleotides targeting liver cancer cells. The modified oligonucleotides showed improved accumulation in liver tissues, leading to significant tumor growth inhibition .

- Case Study 2 : Research involving fluorescent labeling showed that proteins labeled with this compound could be tracked in living cells, providing insights into cellular signaling pathways and protein interactions under physiological conditions .

Wirkmechanismus

The compound exerts its effects through covalent conjugation of amine- and sulfhydryl-containing molecules. The N-hydroxysuccinimide ester group reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds. These reactions are typically carried out at pH 7.2-7.5 to ensure optimal reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Maleimide-NHS Crosslinkers

(a) This compound vs. EMCS

(b) Comparison with Sulfo-SMCC

- Spacer Flexibility : Sulfo-SMCC’s cyclohexane ring provides rigidity, whereas the caproic acid linker in Sulfo-EMCS offers flexibility .

- Targeting : Sulfo-SMCC is favored for antibody-enzyme conjugates requiring precise orientation , while Sulfo-EMCS is used in CD36-mediated fatty acid uptake studies .

Contrast with Non-Crosslinker Analogues

Sulfo-N-succinimidyl oleate (SSO) :

- Function : Inhibits CD36 fatty acid translocase by covalent binding, unrelated to crosslinking .

- Structural similarity : Shares the sulfo-NHS group but lacks maleimide reactivity, highlighting the importance of distinguishing functional groups in reagent selection .

Research Findings and Case Studies

- Immunometabolism: Sulfo-EMCS was critical in linking ubiquitin to ER-resident proteins for topology studies, revealing cytosolic orientation of Opi3’s C-terminus .

- Drug Delivery: Conjugation of ginsenoside Rh2 with 6-maleimidocaproic acid improved bioavailability, demonstrating the spacer’s role in reducing steric interference .

- Inhibition Studies: SSO (a non-crosslinker analogue) suppressed Treg suppressive function by blocking fatty acid uptake, underscoring the divergent applications of sulfo-NHS derivatives .

Biologische Aktivität

6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester (commonly referred to as Sulfo-EMCS) is a heterobifunctional crosslinker extensively utilized in biochemical research and therapeutic applications. This compound facilitates the conjugation of biomolecules, enhancing the specificity and efficacy of drug delivery systems, particularly in targeted therapies such as PROTACs (Proteolysis Targeting Chimeras). This article delves into the biological activity of Sulfo-EMCS, examining its properties, applications, and relevant research findings.

- Molecular Formula : C₁₄H₁₅N₂NaO₉S

- Molecular Weight : 410.33 g/mol

- Melting Point : 158-165 °C

- CAS Number : 215312-86-0

Sulfo-EMCS is characterized by its water-solubility and ability to react with amine and sulfhydryl groups, making it a versatile tool for crosslinking proteins and other biomolecules in various biological contexts .

Sulfo-EMCS operates through a two-step mechanism:

- Activation : The sulfo-NHS ester reacts with primary amines to form stable amide bonds.

- Crosslinking : The maleimide group selectively reacts with thiol groups, leading to the formation of thioether linkages.

This dual reactivity allows for the creation of stable conjugates that can be utilized in diverse applications, including targeted drug delivery and the development of bioconjugates for imaging and therapeutic purposes.

1. PROTAC Development

Sulfo-EMCS is instrumental in synthesizing PROTACs by linking ligands that target E3 ubiquitin ligases with those that bind to specific target proteins. This approach exploits the ubiquitin-proteasome system to selectively degrade unwanted proteins within cells, offering a novel strategy for cancer treatment .

2. Cancer Therapy

Recent studies have highlighted the potential of Sulfo-EMCS in enhancing tumor-targeted therapies. For instance, it has been employed to create conjugates that deliver therapeutic agents specifically to cancer cells while minimizing effects on normal tissues. This selectivity is crucial in reducing side effects associated with conventional chemotherapy .

In Vitro Studies

A study evaluating the cytotoxic effects of antisense oligonucleotides (ASOs) linked via Sulfo-EMCS demonstrated significant gene-silencing capabilities in HepG2 liver cancer cells. Among various ASOs tested, those conjugated with Sulfo-EMCS exhibited higher efficacy without inducing cytotoxicity, highlighting its potential in gene therapy .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What is the optimal pH range for conjugating 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester (Sulfo-EMCS) to amine-containing biomolecules?

- Methodological Answer : The NHS ester group reacts efficiently with primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 7.0–8.5). For protein conjugation, dissolve the target protein in PBS (pH 7.4) or carbonate buffer (pH 8.5) to maximize reactivity. Avoid Tris-based buffers, as free amines in Tris can compete with the reaction .

Q. How does the six-carbon spacer arm in Sulfo-EMCS improve bioconjugation efficiency?

- Mechanistic Insight : The hexanoic acid spacer reduces steric hindrance between the conjugated molecules, particularly in bulky protein-ligand systems. This spacer length (~11.4 Å) balances flexibility and distance, enabling efficient crosslinking without compromising target accessibility .

Q. What storage conditions are recommended to maintain Sulfo-EMCS stability?

- Protocol Guidance : Store the reagent at –20°C in a desiccated, light-protected environment. Reconstitute in anhydrous DMSO or DMF immediately before use to prevent hydrolysis of the NHS ester. Avoid repeated freeze-thaw cycles, as this degrades the maleimide group .

Advanced Research Questions

Q. How can researchers troubleshoot low conjugation efficiency when using Sulfo-EMCS for antibody-drug conjugate (ADC) synthesis?

- Analytical Strategy :

Quantify Reactive Groups : Measure free thiols (e.g., using Ellman’s assay) on the antibody to confirm adequate reduction of disulfide bonds.

Optimize Molar Ratios : Use a 10:1 molar excess of Sulfo-EMCS to antibody to ensure sufficient crosslinker availability.

Monitor pH Stability : Use a pH-stat to maintain reaction buffer at pH 7.4–8.0, as NHS ester hydrolysis accelerates above pH 8.4.

Example: A 2024 study demonstrated that adjusting the reaction temperature to 4°C reduced aggregation in ADC synthesis .

Q. What analytical techniques validate site-specific conjugation using Sulfo-EMCS in complex protein systems?

- Advanced Characterization :

- Mass Spectrometry (MS) : Perform LC-MS/MS to identify conjugation sites and quantify maleimide-to-amine bond formation.

- Size-Exclusion Chromatography (SEC) : Detect aggregates or incomplete conjugation.

- Fluorescence Quenching : If using fluorophore-labeled Sulfo-EMCS, monitor Förster resonance energy transfer (FRET) to confirm proximity of conjugated moieties .

Q. How does Sulfo-EMCS compare to Sulfo-SMCC in crosslinking applications involving membrane proteins?

- Comparative Analysis :

- Reactivity : Sulfo-SMCC contains a cyclohexane ring, providing rigidity ideal for stabilizing membrane protein interactions. In contrast, Sulfo-EMCS’s linear spacer offers flexibility for cytoplasmic targets.

- Solubility : Both reagents are water-soluble due to the sulfonate group, but Sulfo-EMCS exhibits marginally better solubility in polar organic solvents (e.g., DMSO), facilitating intracellular delivery .

Q. What strategies mitigate non-specific binding of Sulfo-EMCS in live-cell labeling experiments?

- Experimental Design :

Quench Excess Reagent : Add 1–5 mM cysteine or β-mercaptoethanol post-conjugation to block unreacted maleimide groups.

Use Competitive Inhibitors : Co-incubate with non-functionalized NHS esters (e.g., sulfo-NHS acetate) to saturate non-specific amine-binding sites.

Time-Resolved Imaging : Limit reaction time to 30–60 minutes to minimize diffusion-driven off-target binding .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported reaction kinetics between Sulfo-EMCS and thiol-containing peptides?

- Critical Analysis :

- Buffer Composition : Phosphate buffers may chelate metal ions that stabilize thiol reactivity. Use EDTA-free buffers for thiol-rich systems.

- Thiol pKa Variability : Thiols in constrained environments (e.g., protein pockets) may have elevated pKa values, requiring pH >8.0 for deprotonation. Pre-treat with a reducing agent (e.g., TCEP) to ensure thiol availability .

Tables for Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.